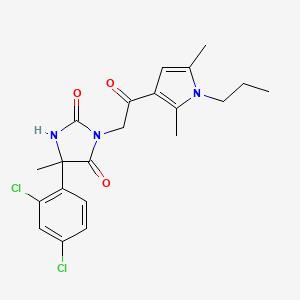
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and pyrrole derivatives. The key steps may involve:
Condensation Reactions: Combining the 2,4-dichlorophenyl derivative with a suitable pyrrole derivative under acidic or basic conditions.
Cyclization: Formation of the imidazolidine ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Oxidation/Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency.
Purification Techniques: Employing advanced purification methods like chromatography and crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Catalysts: Such as palladium on carbon (Pd/C) or platinum (Pt) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. They could be investigated for their efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting various cellular processes such as gene expression, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
5-Phenylimidazolidine-2,4-dione: A structurally similar compound with different substituents on the phenyl ring.
3-(2-Oxoethyl)-5-methylimidazolidine-2,4-dione: A compound with a similar imidazolidine core but different side chains.
Uniqueness
The uniqueness of 5-(2,4-Dichlorophenyl)-3-(2-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in certain applications compared to similar compounds.
特性
分子式 |
C21H23Cl2N3O3 |
|---|---|
分子量 |
436.3 g/mol |
IUPAC名 |
5-(2,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H23Cl2N3O3/c1-5-8-25-12(2)9-15(13(25)3)18(27)11-26-19(28)21(4,24-20(26)29)16-7-6-14(22)10-17(16)23/h6-7,9-10H,5,8,11H2,1-4H3,(H,24,29) |
InChIキー |
YZHPRPCSKOPESB-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=C1C)C(=O)CN2C(=O)C(NC2=O)(C)C3=C(C=C(C=C3)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[Difluoro(6-phenyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]quinoline](/img/structure/B15201526.png)
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)
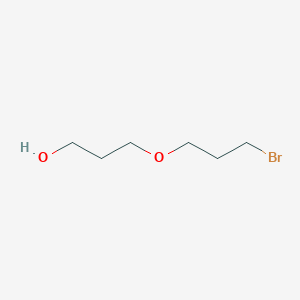
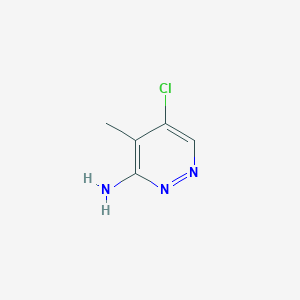
![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
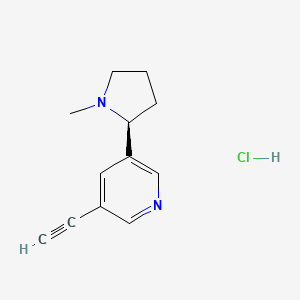
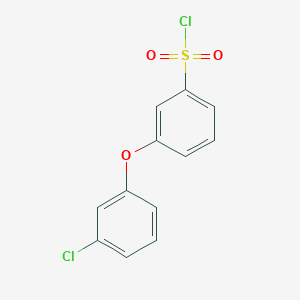
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
